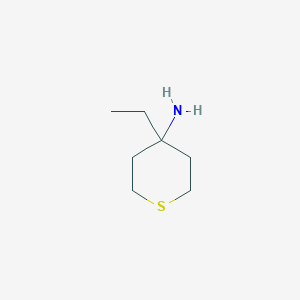
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium is a chemical compound with the molecular formula C6H15N4O It is known for its unique structure, which includes an azido group and a hydroxyethyl group attached to a dimethylazanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(2-hydroxyethyl)dimethylazanium typically involves the reaction of dimethylaminoethanol with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Dimethylaminoethanol and sodium azide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol at room temperature.
Procedure: Dimethylaminoethanol is dissolved in the solvent, and sodium azide is added slowly with stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., ethanol, methanol).
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Aminoethyl derivatives.
Oxidation: Carbonyl-containing compounds.
Scientific Research Applications
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)(2-hydroxyethyl)dimethylazanium involves its interaction with molecular targets through the azido and hydroxyethyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2-Azidoethyl)trimethylammonium: Similar structure but lacks the hydroxyethyl group.
(2-Hydroxyethyl)dimethylammonium: Similar structure but lacks the azido group.
(2-Azidoethyl)(2-hydroxyethyl)ammonium: Similar structure but lacks the dimethyl groups.
Uniqueness
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium is unique due to the presence of both the azido and hydroxyethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H15N4O+ |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15N4O/c1-10(2,5-6-11)4-3-8-9-7/h11H,3-6H2,1-2H3/q+1 |
InChI Key |
DEYSCWRSGBOCJH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCN=[N+]=[N-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755123.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)

![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)


![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
